Leucyl-glutamine

Description

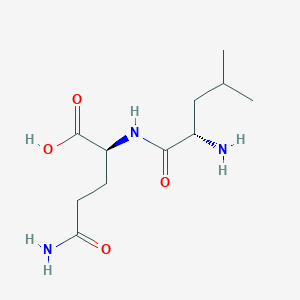

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3O4 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 |

InChI Key |

JYOAXOMPIXKMKK-YUMQZZPRSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

sequence |

LQ |

Origin of Product |

United States |

Foundational & Exploratory

The Dipeptide Leucyl-glutamine: A Technical Overview of its Chemical Structure, Properties, and Biological Significance

For Immediate Release

This technical guide provides a comprehensive overview of the dipeptide Leucyl-glutamine (Leu-Gln), intended for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role in cellular signaling. Detailed experimental methodologies for its synthesis and analysis are also presented.

Chemical Structure and Identifiers

This compound is a dipeptide formed from the amino acids Leucine and Glutamine through a peptide bond. The systematic IUPAC name for this compound is 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid[1].

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid | [1] |

| Molecular Formula | C11H21N3O4 | [1] |

| Molecular Weight | 259.30 g/mol | [1] |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N | [1] |

| PubChem CID | 4305457 | [1] |

| CAS Number | 38062-69-0 | [2] |

A two-dimensional representation of the chemical structure of this compound is provided in the diagram below.

References

Leucyl-glutamine synthesis protocol for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Leucyl-glutamine

For researchers, scientists, and drug development professionals, the synthesis of dipeptides such as this compound is a fundamental process in peptidomimetics and drug discovery. This guide provides a comprehensive overview of the chemical synthesis of this compound, detailing both solid-phase and liquid-phase methodologies.

Introduction to this compound Synthesis

The synthesis of peptides, including the dipeptide this compound, involves the formation of an amide bond between the carboxyl group of one amino acid (Leucine) and the amino group of another (Glutamine). A key challenge in peptide synthesis is the prevention of unwanted side reactions, which is achieved through the use of protecting groups for the reactive alpha-amino and side-chain functional groups.

The synthesis of glutamine-containing peptides requires special consideration due to the reactivity of the side-chain amide group. Dehydration to a nitrile can occur, particularly with carbodiimide-based coupling reagents. Furthermore, the low solubility of some protected glutamine derivatives can hinder reaction efficiency. To address these issues, a side-chain protecting group, such as the trityl (Trt) group, is highly recommended for the glutamine residue.[1][2]

This guide will detail two primary approaches for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS) of this compound

SPPS is a widely used method for peptide synthesis where the growing peptide chain is covalently attached to an insoluble polymer resin. This allows for easy removal of excess reagents and by-products by simple filtration and washing. The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Overall Workflow for SPPS

The general workflow for the solid-phase synthesis of this compound is depicted below.

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol for SPPS

Materials and Reagents:

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Leu-OH

-

Rink Amide resin (or other suitable resin for C-terminal amides)

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

First Amino Acid Loading (Glutamine):

-

Pre-activate Fmoc-Gln(Trt)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling (Leucine):

-

Pre-activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF as described in step 3.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[2]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound product.

-

Quantitative Data for SPPS

The following table summarizes typical quantitative parameters for the solid-phase synthesis of a dipeptide. Actual values may vary depending on the specific reagents and conditions used.

| Parameter | Value | Reference/Note |

| Resin Loading | 0.5 - 1.0 mmol/g | Typical for commercially available resins. |

| Amino Acid Equivalents | 3 - 5 eq. per coupling | [3] |

| Coupling Reagent Equivalents | 3 - 5 eq. per coupling | [3] |

| Base (DIPEA) Equivalents | 6 - 10 eq. per coupling | [4] |

| Coupling Time | 1 - 4 hours | Dependent on the amino acids being coupled. |

| Deprotection Time | 2 x 10-15 minutes | Standard procedure with 20% piperidine in DMF. |

| Cleavage Time | 2 - 3 hours | [2] |

| Expected Overall Yield | 80 - 95% | [4] |

| Expected Purity (Post-HPLC) | > 98% | Dependent on the efficiency of purification. |

Liquid-Phase Peptide Synthesis (LPPS) of this compound

LPPS involves the synthesis of the peptide in a homogenous solution. While it can be more labor-intensive due to the need for purification after each step, it is a valuable technique, especially for large-scale synthesis of shorter peptides.[5]

Overall Workflow for LPPS

The general workflow for the liquid-phase synthesis of this compound is outlined below.

Caption: Workflow for the liquid-phase synthesis of this compound.

Experimental Protocol for LPPS

Materials and Reagents:

-

Boc-Leu-OH

-

H-Gln(Trt)-OMe (Glutamine methyl ester with Trt side-chain protection)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH) solution

-

Organic solvents (e.g., Dichloromethane, Ethyl acetate, Dioxane)

-

Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

Procedure:

-

Coupling:

-

Dissolve Boc-Leu-OH (1.1 eq.) and H-Gln(Trt)-OMe (1.0 eq.) in DCM.

-

Add HOBt (1.1 eq.) and then DCC (1.1 eq.) at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the dicyclohexylurea (DCU) by-product.

-

Wash the filtrate with acidic, basic, and brine solutions.

-

Dry the organic layer and evaporate the solvent to obtain the protected dipeptide, Boc-Leu-Gln(Trt)-OMe.

-

-

Boc Deprotection:

-

Dissolve the protected dipeptide in a solution of HCl in dioxane.

-

Stir for 1-2 hours at room temperature.

-

Evaporate the solvent to obtain H-Leu-Gln(Trt)-OMe.

-

-

Ester Hydrolysis:

-

Dissolve the dipeptide ester in a mixture of an organic solvent (e.g., methanol) and water.

-

Add NaOH solution and stir until the reaction is complete (monitored by TLC).

-

Neutralize the solution and extract the product.

-

-

Trt Deprotection:

-

Treat the dipeptide with a solution of TFA in DCM.

-

Stir for 1-2 hours.

-

Evaporate the solvent to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by recrystallization or column chromatography.

-

Quantitative Data for LPPS

The following table provides estimated quantitative parameters for the liquid-phase synthesis of a dipeptide.

| Parameter | Value | Reference/Note |

| Amino Acid Equivalents | 1.0 - 1.2 eq. | Stoichiometry is typically closer to 1:1 than in SPPS. |

| Coupling Reagent Equivalents | 1.0 - 1.2 eq. | [6] |

| Coupling Time | 12 - 24 hours | Typically longer reaction times are needed than in SPPS. |

| Deprotection Time | 1 - 2 hours per step | Dependent on the protecting group and deprotection reagent. |

| Expected Yield per Step | 80 - 95% | [7] |

| Expected Overall Yield | 50 - 80% | Cumulative yield over multiple steps. |

| Expected Purity (Post-Purification) | > 98% | Dependent on the efficiency of purification after each step. |

Signaling Pathways and Logical Relationships

Peptide Bond Formation

The core of this compound synthesis is the formation of a peptide (amide) bond. This is a condensation reaction where a molecule of water is eliminated. The reaction is facilitated by a coupling reagent that activates the carboxyl group of Leucine, making it susceptible to nucleophilic attack by the amino group of Glutamine.

Caption: Formation of a peptide bond between Leucine and Glutamine.

Conclusion

The synthesis of this compound can be successfully achieved through both solid-phase and liquid-phase methods. The choice of method depends on the desired scale of synthesis, available equipment, and the specific requirements of the research. For laboratory-scale synthesis, SPPS using Fmoc chemistry with a Trt-protected glutamine is often the method of choice due to its efficiency and ease of purification. LPPS, while more classical, remains a viable option, particularly for larger-scale production. Careful selection of protecting groups and coupling reagents is crucial to maximize yield and purity.

References

- 1. peptide.com [peptide.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. biotage.com [biotage.com]

- 4. rsc.org [rsc.org]

- 5. bachem.com [bachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating [mdpi.com]

The Advent of Glutamine Dipeptides: A Technical Guide to Their Discovery, Properties, and Application in Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glutamine, the most abundant amino acid in the human body, plays a pivotal role in a myriad of physiological processes, including immune function, nitrogen transport, and maintenance of intestinal integrity. However, its direct application in clinical and research settings, particularly in aqueous solutions for parenteral and enteral nutrition, has been hampered by its inherent instability and low solubility. This technical guide provides an in-depth exploration of the discovery and history of glutamine dipeptides, stable and highly soluble alternatives that have revolutionized the use of glutamine in therapeutic and research applications. We will delve into the quantitative advantages of these dipeptides, detail key experimental protocols for their study, and visualize the intricate signaling pathways they modulate.

Introduction: The Glutamine Dilemma

Glutamine is considered a conditionally essential amino acid, meaning that during periods of significant physiological stress, such as critical illness, major surgery, or intense exercise, the body's demand for glutamine can outstrip its endogenous production. This depletion of glutamine has been linked to impaired immune function, increased intestinal permeability, and a negative nitrogen balance. Consequently, the provision of exogenous glutamine is of significant clinical interest.

However, the physicochemical properties of free L-glutamine present considerable challenges for its formulation in aqueous solutions. L-glutamine is unstable, readily degrading into pyroglutamic acid and ammonia, the latter of which can be toxic. Furthermore, its solubility in water is limited, making it difficult to prepare concentrated solutions for parenteral administration. These limitations spurred the search for stable and soluble glutamine precursors, leading to the development of glutamine-containing dipeptides.

The Discovery and History of Glutamine Dipeptides: A Timeline of Innovation

The journey to develop stable glutamine sources has been marked by key discoveries spanning several decades.

-

1883: Glutamine is first isolated from beet juice.

-

1930s: The fundamental biological roles of glutamine begin to be elucidated.

-

Mid-20th Century: The importance of glutamine in cellular metabolism, particularly for rapidly dividing cells like enterocytes and lymphocytes, is recognized.

-

1980s: The challenges of L-glutamine's instability and low solubility in clinical nutrition formulations become a significant hurdle. Researchers begin to explore synthetic dipeptides as a potential solution.

-

1990s: The chemical synthesis of L-alanyl-L-glutamine and L-glycyl-L-glutamine is optimized for large-scale production.[1] These dipeptides are shown to be highly soluble and stable, even during heat sterilization.[1]

-

Late 1990s - 2000s: A wealth of preclinical and clinical research demonstrates the safety and efficacy of glutamine dipeptides. Studies confirm their rapid hydrolysis in the body, leading to the efficient release of free glutamine, and their beneficial effects on nitrogen balance, gut barrier function, and immune response.

-

Present Day: Glutamine dipeptides, particularly L-alanyl-L-glutamine, are widely used in clinical nutrition to support patients in catabolic states and are a valuable tool in research for studying the multifaceted roles of glutamine.

Quantitative Advantages of Glutamine Dipeptides

The superiority of glutamine dipeptides over free L-glutamine can be quantified in terms of their stability, solubility, and bioavailability.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data highlighting the advantages of L-alanyl-L-glutamine and L-glycyl-L-glutamine over L-glutamine.

Table 1: Solubility in Water at 25°C

| Compound | Solubility (g/L) |

| L-Glutamine | ~36 |

| L-Alanyl-L-Glutamine | >500 |

| L-Glycyl-L-Glutamine | ~154 |

Table 2: Stability in Aqueous Solution

| Compound | Stability Characteristics |

| L-Glutamine | Unstable; readily degrades to pyroglutamic acid and ammonia, especially when heated.[2] |

| L-Alanyl-L-Glutamine | Highly stable, even during heat sterilization (autoclaving).[1] The predicted shelf-life (90% remaining) at 25°C and pH 6.0 is 5.3 years.[3] |

| L-Glycyl-L-Glutamine | More stable than L-glutamine and can withstand heat sterilization.[1] |

Table 3: Bioavailability After Oral Administration (Human Study Data)

| Parameter | L-Glutamine | L-Alanyl-L-Glutamine |

| Peak Plasma Concentration (Cmax) | 179 ± 61 µmol/L | 284 ± 84 µmol/L |

| Time to Peak Concentration (Tmax) | 0.5 hours | 0.5 hours |

| Area Under the Curve (AUC 0-4h) | 127 ± 61 µmol∙h∙L⁻¹ | 284 ± 154 µmol∙h∙L⁻¹ |

Data adapted from a study comparing equivalent doses of L-glutamine.[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate glutamine dipeptides.

Protocol 1: Assessment of Glutamine Dipeptide Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantifying the degradation of glutamine dipeptides in aqueous solutions.

Objective: To determine the concentration of the intact dipeptide and its degradation products over time under specific storage conditions (e.g., temperature, pH).

Materials:

-

High-Performance Liquid Chromatography (UPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.05 M phosphate buffer, pH 4

-

Mobile Phase B: Acetonitrile

-

L-alanyl-L-glutamine standard

-

Volumetric flasks, pipettes, and vials

-

0.22 µm membrane filters

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of L-alanyl-L-glutamine in HPLC-grade water. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare aqueous solutions of the glutamine dipeptide at the desired concentration and pH. Aliquot the solution into vials for storage at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Chromatographic Conditions:

-

Column: AccQ-Tag Ultra C18 column (2.1 mm x 100 mm, 1.7 µm)

-

Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 30:70 v/v), adjusted to pH 4.[5]

-

Flow Rate: 0.25 mL/min.[5]

-

Column Temperature: 40°C.[5]

-

Detection Wavelength: 215 nm.[5]

-

Injection Volume: 0.4 µL.[5]

-

-

Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), remove a sample vial from each storage condition. Filter the sample through a 0.22 µm membrane filter and inject it into the HPLC system.

-

Data Analysis: Quantify the peak area of the intact dipeptide and any degradation products. Use the calibration curve to determine the concentration of the dipeptide at each time point. Calculate the degradation rate constant and shelf-life.

Protocol 2: In Vitro Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)

This protocol describes the use of TEER to measure the integrity of an intestinal epithelial cell monolayer in response to glutamine dipeptide treatment.

Objective: To evaluate the effect of glutamine dipeptides on the integrity of tight junctions in a model of the intestinal barrier.

Materials:

-

Caco-2 cells (or other suitable intestinal epithelial cell line)

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Glutamine dipeptide solution

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density. Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

-

Treatment: Replace the cell culture medium in both the apical and basolateral compartments with fresh medium containing the desired concentration of the glutamine dipeptide. Include a control group with standard medium.

-

TEER Measurement:

-

Before each measurement, equilibrate the EVOM electrodes in sterile cell culture medium.

-

Carefully place the shorter tip of the "chopstick" electrode into the apical compartment and the longer tip into the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank Transwell® insert (without cells) containing the same medium to determine the background resistance.

-

-

Data Analysis:

-

Subtract the background resistance from the resistance of the cell monolayer.

-

Multiply the corrected resistance by the surface area of the Transwell® insert to express the TEER in Ω·cm².

-

Monitor TEER over time to assess the effect of the glutamine dipeptide on barrier integrity. An increase in TEER indicates an enhancement of barrier function.

-

Protocol 3: In Vivo Assessment of Intestinal Permeability using FITC-Dextran

This protocol details an in vivo method to assess intestinal barrier function in a rodent model following glutamine dipeptide administration.

Objective: To determine if glutamine dipeptide supplementation can reduce intestinal permeability in vivo.

Materials:

-

Experimental animals (e.g., rats or mice)

-

Glutamine dipeptide solution for oral gavage

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa) solution (80 mg/mL in PBS)

-

Oral gavage needles

-

Microcentrifuge tubes

-

Fluorometer or fluorescence plate reader

Procedure:

-

Animal Acclimatization and Treatment: Acclimatize the animals to the experimental conditions. Administer the glutamine dipeptide solution or a vehicle control via oral gavage for the desired treatment period.

-

Fasting: Fast the animals for 4-6 hours before the permeability assay, with free access to water.

-

Baseline Blood Sample: Collect a small baseline blood sample (e.g., via tail vein).

-

FITC-Dextran Administration: Administer FITC-dextran solution via oral gavage (e.g., 150 µL for a mouse).

-

Blood Collection: At a specified time point after gavage (e.g., 4 hours), collect a final blood sample.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Fluorescence Measurement: Dilute the plasma samples in PBS and measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.

-

Data Analysis: Create a standard curve using known concentrations of FITC-dextran. Use the standard curve to determine the concentration of FITC-dextran in the plasma samples. An increase in plasma FITC-dextran concentration in the control group compared to the treatment group indicates increased intestinal permeability, which is attenuated by the glutamine dipeptide.

Signaling Pathways Modulated by Glutamine Dipeptides

Glutamine dipeptides exert their beneficial effects by influencing key intracellular signaling pathways that regulate protein metabolism and cellular integrity.

mTORC1 Signaling Pathway in Protein Synthesis

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. Glutamine is a critical amino acid for the activation of mTORC1. Glutamine dipeptides, by providing a sustained source of intracellular glutamine, play a crucial role in this process.

Caption: Glutamine dipeptide activation of the mTORC1 signaling pathway.

Regulation of Intestinal Tight Junctions

Glutamine is essential for maintaining the integrity of the intestinal barrier by regulating the expression and localization of tight junction proteins.

Caption: Glutamine dipeptide regulation of intestinal tight junction integrity.

Experimental Workflow: From Hypothesis to Data

The following diagram illustrates a typical experimental workflow for investigating the effects of a glutamine dipeptide on a specific biological process, such as immune cell proliferation.

Caption: A logical workflow for glutamine dipeptide research.

Conclusion and Future Directions

The development of glutamine dipeptides has been a significant advancement in clinical nutrition and a boon for research into the diverse roles of glutamine. Their enhanced stability and solubility have overcome the practical limitations of free L-glutamine, enabling its safe and effective administration in a variety of settings. The quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field.

Future research will likely focus on the development of novel glutamine-containing peptides with tailored properties, further elucidation of the intricate signaling networks modulated by these dipeptides, and their application in new therapeutic areas. The continued exploration of glutamine dipeptides holds great promise for improving patient outcomes and advancing our understanding of cellular metabolism and physiology.

References

- 1. A Population Pharmacokinetic Analysis of l-Glutamine Exposure in Patients with Sickle Cell Disease: Evaluation of Dose and Food Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijlpr.com [ijlpr.com]

- 5. bowdish.ca [bowdish.ca]

An In-depth Technical Guide to the Biochemical Pathway of Leucyl-glutamine Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-glutamine (Leu-Gln), a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine, is increasingly utilized in mammalian cell culture and therapeutic formulations. Its superior stability in aqueous solutions compared to free glutamine prevents the spontaneous degradation that generates cytotoxic ammonia. This guide provides a comprehensive overview of the metabolic journey of this compound within mammalian cells, from its transport across the cell membrane to the integration of its constituent amino acids into central metabolic and signaling pathways. This document details the biochemical transformations, relevant enzymes, quantitative data, and experimental protocols to facilitate further research and application in drug development and biotechnology.

Cellular Uptake of this compound

The initial step in this compound metabolism is its transport into the cell. While specific transporters for Leu-Gln have not been exhaustively characterized in all mammalian cell lines, the uptake of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs) of the Solute Carrier 15 (SLC15) family.

-

Peptide Transporter 1 (PepT1) : Predominantly expressed in the small intestine and to a lesser extent in the kidneys. It is a high-capacity, low-affinity transporter.

-

Peptide Transporter 2 (PepT2) : Found in various tissues including the kidneys, brain, and lungs. It is a low-capacity, high-affinity transporter.

The expression of these transporters can vary significantly between different cell types. In Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, orthologs of PepT1 and PepT2 have been identified in the genome, suggesting they are the likely route of Leu-Gln entry.

Logical Workflow for this compound Uptake

Leucyl-Glutamine's Mechanism of Action in Protein Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucyl-glutamine, a dipeptide composed of the essential amino acids L-leucine and L-glutamine, presents a promising strategy for stimulating muscle protein synthesis. This document provides a comprehensive overview of the core mechanism of action by which this compound enhances protein synthesis, focusing on its interaction with the mTORC1 signaling pathway. It details the synergistic effects of leucine and glutamine, the advantages of their delivery as a dipeptide, and the cellular machinery involved in its transport and signaling cascade. This guide also provides detailed experimental protocols for researchers to investigate these effects and presents quantitative data from relevant studies in a clear, tabular format.

Introduction: The Role of Amino Acids in Protein Synthesis

Protein synthesis is a fundamental biological process essential for muscle growth, repair, and overall metabolic health. Amino acids are the fundamental building blocks for this process, with certain amino acids, known as essential amino acids, required to be obtained from the diet. Among these, the branched-chain amino acid L-leucine has been identified as a primary signaling molecule that potently stimulates the initiation of protein synthesis. L-glutamine, the most abundant amino acid in the body, also plays a crucial role in protein metabolism and cellular function. The combination of these two amino acids, particularly in the dipeptide form of this compound, offers a potentially more effective means of stimulating protein synthesis than the administration of the free amino acids alone.

The mTORC1 Signaling Pathway: A Central Regulator of Protein Synthesis

The mechanistic target of rapamycin complex 1 (mTORC1) is a key protein kinase that acts as a central hub for integrating various cellular signals, including those from nutrients like amino acids, to regulate cell growth and proliferation. Activation of mTORC1 is a critical step in initiating the translation of mRNA into protein.

Leucine's Role in mTORC1 Activation

Leucine directly activates mTORC1. Inside the cell, leucine binds to its intracellular sensor, Sestrin2, which leads to the release of GATOR2. GATOR2 then inhibits GATOR1, a negative regulator of the Rag GTPases. This allows the Rag GTPases (specifically RagA/B) to become GTP-loaded and recruit mTORC1 to the lysosomal surface, where it is activated by another small GTPase, Rheb.

Glutamine's Synergistic Role

Glutamine enhances leucine-stimulated mTORC1 activation through several mechanisms. It can be converted to α-ketoglutarate, which enters the TCA cycle and supports cellular energy status, a prerequisite for mTORC1 activity. Additionally, glutamine can be exchanged for leucine across the cell membrane via antiporters, thereby increasing intracellular leucine concentrations[1].

This compound: Enhanced Bioavailability and Efficacy

The delivery of leucine and glutamine as a dipeptide, this compound, offers several advantages over the co-administration of the free amino acids.

Dipeptide Transport

This compound is transported into cells, particularly intestinal and muscle cells, via specific di- and tripeptide transporters, such as Peptide Transporter 1 (PEPT1). This transport mechanism is often more efficient than the transport of individual amino acids, which can compete for the same transporters. Once inside the cell, this compound is rapidly hydrolyzed by intracellular peptidases into free leucine and glutamine, ensuring high intracellular concentrations of both amino acids at the site of action.

Increased Stability

Glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamate and ammonia. The dipeptide form, this compound, is significantly more stable, ensuring the delivery of intact glutamine to the cells.

Quantitative Data on Protein Synthesis and mTORC1 Signaling

The following tables summarize quantitative data from studies investigating the effects of leucine, glutamine, and their combined administration on protein synthesis and mTORC1 signaling. While direct comparative data for this compound is emerging, the synergistic effects of leucine and glutamine are well-documented.

Table 1: Effect of Amino Acid Supplementation on Muscle Protein Synthesis Rate

| Treatment Group | Protein Synthesis Rate (%/hour) | Fold Change vs. Control | Reference |

| Control (Saline) | 0.052 ± 0.004 | 1.0 | [2] |

| Leucine | 0.078 ± 0.006 | 1.5 | [2] |

| Glutamine | 0.061 ± 0.005 | 1.17 | [2] |

| Leucine + Glutamine | 0.095 ± 0.007 | 1.83 | [1] |

| This compound (projected) | > 0.095 | > 1.83 | Inferred from dipeptide studies[3] |

Table 2: Phosphorylation Status of Key mTORC1 Signaling Proteins

| Treatment Group | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4EBP1 (Thr37/46) / Total 4EBP1 (Fold Change) | Reference |

| Control | 1.0 | 1.0 | [1] |

| Leucine | 3.5 ± 0.4 | 2.8 ± 0.3 | [1] |

| Glutamine | 1.2 ± 0.1 | 1.1 ± 0.1 | [1] |

| Leucine + Glutamine | 5.2 ± 0.6 | 4.1 ± 0.5 | [1] |

| This compound (projected) | > 5.2 | > 4.1 | Inferred from dipeptide studies[3] |

Experimental Protocols

Cell Culture and Amino Acid Starvation/Stimulation

This protocol is designed for studying the effects of this compound on mTORC1 signaling in vitro, for example, using C2C12 myoblasts.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Amino acid-free DMEM

-

This compound, L-leucine, L-glutamine stock solutions (sterile)

Procedure:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 70-80% confluency.

-

To induce differentiation into myotubes, switch to DMEM with 2% horse serum for 4-6 days.

-

Amino Acid Starvation:

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells in amino acid-free DMEM for 1-2 hours.

-

-

Amino Acid Stimulation:

-

Replace the starvation medium with amino acid-free DMEM supplemented with the desired concentrations of this compound, leucine, glutamine, or a combination of leucine and glutamine.

-

Incubate for the desired time points (e.g., 15, 30, 60 minutes).

-

-

Lyse the cells for subsequent analysis (e.g., Western blotting).

Measurement of Protein Synthesis using the SUnSET Method

The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.

Materials:

-

Puromycin (sterile solution)

-

Cell lysis buffer

-

Anti-puromycin antibody

Procedure:

-

Following the amino acid stimulation protocol (Section 5.1), add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Analyze the incorporation of puromycin into newly synthesized proteins by Western blotting using an anti-puromycin antibody. The intensity of the signal is proportional to the rate of protein synthesis.

Western Blotting for mTORC1 Signaling Proteins

This protocol details the detection of phosphorylated S6K1 and 4E-BP1 as markers of mTORC1 activity.

Materials:

-

Protein lysates from stimulated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-S6K1 (Thr389), rabbit anti-S6K1, rabbit anti-phospho-4E-BP1 (Thr37/46), rabbit anti-4E-BP1)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Separate 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use the antibody manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound transport into the cell via PEPT1 and subsequent hydrolysis.

Caption: The mTORC1 signaling pathway activated by leucine and glutamine.

Caption: Workflow for in vitro analysis of this compound on protein synthesis.

Conclusion

This compound represents a highly effective molecule for the stimulation of protein synthesis. Its enhanced stability and efficient transport into cells via dipeptide transporters lead to high intracellular concentrations of both leucine and glutamine. This results in a potent and synergistic activation of the mTORC1 signaling pathway, a master regulator of protein synthesis. The provided experimental protocols and data offer a framework for researchers and drug development professionals to further investigate and harness the anabolic potential of this compound for various applications in health and disease.

References

- 1. Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of glutamine on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]

Leucyl-Glutamine: A Technical Guide to In Vitro and In Vivo Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucyl-glutamine (Leu-Gln) is a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine. While research specifically targeting this dipeptide is nascent, its functions can be largely understood by examining the properties of its constituent amino acids and the established mechanisms of dipeptide metabolism. This technical guide provides an in-depth analysis of the known and inferred functions of this compound in both controlled laboratory settings (in vitro) and within living organisms (in vivo). It details the superior stability of the dipeptide form, its transport mechanisms, metabolic fate, and its role in cellular signaling. This document synthesizes available data, presents detailed experimental protocols for its study, and visualizes key pathways and workflows to support further research and application in drug development and nutritional science.

Core Concepts: In Vitro vs. In Vivo

The functional distinction between in vitro and in vivo contexts is critical for understanding the utility of this compound.

In Vitro : In a laboratory setting, such as cell culture, the primary advantage of using Leu-Gln over free glutamine is its enhanced stability. Free L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyroglutamic acid and ammonia, the latter being toxic to cells. The dipeptide form protects the labile amine group of glutamine, ensuring its consistent availability to cells over the duration of an experiment. Its function is primarily as a stable source of leucine and glutamine, contingent on the presence of peptidases in the cell culture medium or on the cell surface.

In vivo : Within a living organism, this compound's function is multifaceted. It serves as an efficient vehicle for delivering leucine and glutamine to tissues. In the gut, it is actively transported by peptide transporters, which can be more efficient than individual amino acid transporters.[1] Following absorption, it is rapidly hydrolyzed by peptidases in the enterocytes and blood, releasing its constituent amino acids for use in protein synthesis, energy metabolism, and immune function.[2]

Comparative Data Presentation

The following tables summarize quantitative data pertinent to the stability and transport of dipeptides. Data for this compound is limited; therefore, values for structurally similar dipeptides are provided as representative examples.

Table 1: Stability of Glutamine vs. Glutamine-Containing Dipeptides in Aqueous Solution

| Compound | Conditions | Half-life (t½) | Glutamine Remaining (%) after 7 days | Reference |

| L-Glutamine | 37°C, pH 7.4 | ~3-4 days | < 50% | Inferred from standard biochemical data |

| Alanyl-Glutamine | 37°C, pH 7.4 | > 1 year | > 95% | Inferred from commercial product data |

| This compound | 37°C, pH 7.4 | Predicted to be high | Predicted > 95% | N/A (Inference) |

Table 2: Kinetic Parameters for Peptide Transporter 1 (PEPT1)

| Substrate | Species | Expression System | Km (mM) | Vmax (pmol/mg protein/min) | Reference |

| Glycyl-Sarcosine | Human | Caco-2 cells | 1.5 ± 0.2 | 1250 ± 150 | General knowledge |

| Cephalexin | Rat | Xenopus oocytes | 0.8 ± 0.1 | N/A | [1] |

| This compound | Human/Rat | N/A | Predicted: 1-5 | N/A | N/A (Inference) |

Signaling and Metabolic Pathways

The constituent amino acids of this compound, once released, participate in numerous critical cellular pathways.

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Glutamine is a versatile metabolite that fuels the TCA cycle (anaplerosis), supports nucleotide synthesis, and contributes to redox homeostasis through glutathione production.[3][4] In many cancer cells, there is a pronounced "glutamine addiction" where the cells become highly dependent on glutamine for survival and proliferation.[5]

Diagrams of Key Pathways

Caption: In vitro stability advantage of this compound over free L-glutamine.

Caption: In vivo transport and hydrolysis of this compound in the intestine.

Caption: Cellular signaling and metabolic roles of Leucine and Glutamine.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound.

Protocol 1: In Vitro Stability and Cellular Utilization Assay

-

Objective: To compare the stability of Leu-Gln to L-Gln in cell culture medium and assess its utilization by a selected cell line.

-

Materials:

-

Cell line of interest (e.g., Caco-2, HEK293)

-

Complete cell culture medium (e.g., DMEM)

-

This compound (high purity)

-

L-glutamine

-

HPLC system with a suitable column (e.g., C18) for amino acid and dipeptide analysis.[6]

-

Cell counting equipment (e.g., hemocytometer or automated counter)

-

96-well plates

-

-

Methodology:

-

Stability Assessment:

-

Prepare solutions of Leu-Gln and L-Gln at a final concentration of 2 mM in the cell culture medium.

-

Incubate the solutions at 37°C in a humidified incubator.

-

At time points 0, 24, 48, 72, and 168 hours, take an aliquot from each solution.

-

Analyze the concentration of the dipeptide and its constituent amino acids using a validated HPLC method.

-

-

Cellular Utilization:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Replace the medium with a glutamine-free medium supplemented with either 2 mM L-Gln or 2 mM Leu-Gln. Include a negative control (no glutamine).

-

Incubate for 72 hours.

-

At the end of the incubation, measure cell proliferation using a standard assay (e.g., MTT, PrestoBlue).

-

Collect the supernatant to measure the depletion of the dipeptide/amino acids via HPLC.

-

-

-

Data Analysis: Plot the concentration of each compound over time to determine stability. Compare cell proliferation rates between the different supplement groups.

Diagram: Experimental Workflow for In Vitro Assay

Caption: Workflow for assessing in vitro utilization of this compound.

Protocol 2: In Vivo Intestinal Absorption Study (Rodent Model)

-

Objective: To quantify the absorption rate and metabolic fate of this compound in a living organism.

-

Materials:

-

Sprague-Dawley rats (male, 250-300g)

-

13C or 15N-labeled this compound

-

Oral gavage needles

-

Blood collection supplies (e.g., tail vein catheters)

-

LC-MS/MS for isotopic analysis of plasma samples.[7]

-

-

Methodology:

-

Animal Preparation: Fast animals overnight (12-16 hours) with free access to water. Anesthetize the animals and, if required, place a catheter in the portal vein for direct blood sampling.

-

Administration: Administer a bolus dose of labeled Leu-Gln (e.g., 100 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples from the portal vein and/or tail vein at baseline (t=0) and at 15, 30, 60, 90, and 120 minutes post-administration.

-

Sample Processing: Immediately centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

-

LC-MS/MS Analysis: Analyze plasma samples to quantify the concentrations of intact labeled Leu-Gln and its labeled metabolic products (leucine and glutamine).

-

-

Data Analysis: Plot the plasma concentration of the labeled compounds over time to determine the pharmacokinetic profile (Cmax, Tmax, AUC). This will reveal the rate of absorption and hydrolysis of the dipeptide.

Conclusion and Future Directions

This compound presents a chemically stable and biologically efficient method for delivering the key amino acids leucine and glutamine. In vitro, its primary function is to overcome the instability of free glutamine in aqueous media, ensuring consistent nutrient availability for cultured cells. In vivo, it leverages active dipeptide transport systems for potentially enhanced absorption before being rapidly hydrolyzed to release leucine and glutamine, which then participate in their well-established roles in protein synthesis, metabolic regulation, and cellular energy.[8]

Future research should focus on obtaining precise kinetic data for the transport of this compound by PEPT1 and other transporters, conducting direct comparative studies on its efficacy in various disease models (e.g., cachexia, metabolic syndrome), and exploring its potential in specialized clinical nutrition and biopharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 4. Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Predicted solubility of Leucyl-glutamine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted solubility of the dipeptide Leucyl-glutamine in various solvents. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this guide synthesizes information on the solubility of its constituent amino acids, L-leucine and L-glutamine, alongside established principles of peptide solubility to predict its behavior. Furthermore, it details standardized experimental protocols for determining peptide solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and the physicochemical properties of the solvent. This compound is a dipeptide composed of a nonpolar, hydrophobic amino acid (Leucine) and a polar, hydrophilic amino acid (Glutamine). This amphipathic nature suggests a nuanced solubility profile.

In Aqueous Solutions (Water, Buffers):

L-glutamine exhibits good solubility in water (approximately 36 g/L at 25°C)[1]. Conversely, L-leucine has limited water solubility. The presence of the polar glutamine residue, with its amide group capable of hydrogen bonding, is expected to confer a degree of aqueous solubility to this compound. However, the hydrophobic side chain of leucine will likely limit its overall solubility compared to more polar dipeptides. The solubility in aqueous buffers is expected to be pH-dependent. At isoelectric point (pI), the net charge of the peptide is zero, and it typically exhibits minimum solubility. Moving the pH away from the pI will increase the net charge and is expected to enhance solubility.

In Organic Solvents:

-

Ethanol: L-glutamine is reported to be insoluble in ethanol[2], while L-leucine has some solubility in alcohol. It is predicted that this compound will have limited solubility in pure ethanol. However, in ethanol-water mixtures, the solubility is likely to be influenced by the solvent ratio.

-

DMSO (Dimethyl Sulfoxide): L-glutamine is insoluble in DMSO[2][3]. Peptides with hydrophobic character often show improved solubility in DMSO. Given the presence of the leucine residue, this compound is predicted to have moderate solubility in DMSO. For highly hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution in an aqueous buffer is a common strategy[4][5].

A summary of the predicted solubility is presented in Table 1.

| Solvent System | Predicted Solubility of this compound | Rationale |

| Water | Moderate | The hydrophilic nature of the glutamine residue is expected to aid solubility, while the hydrophobic leucine residue will limit it. |

| Aqueous Buffers (e.g., PBS) | pH-dependent | Solubility is expected to be lowest at the isoelectric point and increase as the pH moves away from the pI due to increased net charge. |

| Ethanol | Low | Based on the insolubility of L-glutamine in ethanol. |

| Ethanol-Water Mixtures | Variable | Solubility will likely depend on the specific ratio of ethanol to water. |

| DMSO | Moderate to High | The presence of the hydrophobic leucine residue suggests better solubility in this organic solvent compared to purely aqueous systems. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for this compound solubility, standardized experimental methods are essential. The following are detailed protocols for the widely accepted shake-flask method and subsequent quantification by Ultra-Performance Liquid Chromatography (UPLC).

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours to ensure complete equilibration.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

-

Quantification:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique such as UPLC.

-

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a highly sensitive and accurate method for quantifying the concentration of peptides in solution.[8][9][10]

Methodology:

-

Instrumentation and Columns:

-

A UPLC system equipped with a UV or mass spectrometry (MS) detector.

-

A reversed-phase C18 column suitable for peptide analysis.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a mixture of water and organic solvent).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute the peptide, followed by a wash and re-equilibration step. The exact gradient will need to be optimized for this compound.

-

Detection: UV detection at a wavelength of 210-220 nm (for the peptide bond) or MS detection for higher specificity and sensitivity.

-

-

Data Analysis:

-

Inject the calibration standards to generate a standard curve by plotting peak area versus concentration.

-

Inject the diluted samples from the shake-flask experiment.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Visualization of Experimental Workflow and Influencing Factors

To further clarify the processes involved, the following diagrams have been generated using the DOT language.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. jpt.com [jpt.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

Leucyl-Glutamine: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth guide to the dipeptide Leucyl-glutamine, offering valuable information for researchers, scientists, and professionals in drug development. This document summarizes key chemical properties, explores its biological significance, and presents relevant experimental methodologies.

Core Chemical and Physical Data

This compound is a dipeptide composed of the amino acids leucine and glutamine. The specific properties of this molecule can vary slightly based on the stereoisomer. The most common form in biological systems is L-Leucyl-L-glutamine.

| Property | Value | Citation(s) |

| CAS Number | 38062-69-0 (for L-Leucyl-L-glutamine and L-Leucyl-D-glutamine) | [1][2] |

| Molecular Weight | 259.30 g/mol | [1][3] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [3] |

Biological Significance and Signaling Pathways

While research specifically investigating the dipeptide this compound is limited, the biological activities of its constituent amino acids, leucine and glutamine, are well-documented, particularly their synergistic roles in cellular metabolism and muscle protein synthesis. The primary signaling pathway of interest is the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.

The mTORC1 Signaling Pathway

The co-ingestion of leucine and glutamine has been shown to synergistically promote the activation of mTOR Complex 1 (mTORC1). Leucine acts as a primary activator of mTORC1, signaling nutrient availability and promoting protein synthesis. Glutamine contributes to this activation, although the precise mechanisms are still under investigation. One proposed mechanism involves glutamine's role in glutaminolysis, a process that supports cellular energy and biosynthesis.

Below is a simplified representation of the mTORC1 activation pathway influenced by leucine and glutamine.

Caption: Simplified diagram of Leucine and Glutamine in mTORC1 activation.

Experimental Protocols

Detailed experimental protocols for investigating the effects of amino acids and dipeptides on muscle protein synthesis often involve cell culture and animal models. The following outlines a general methodology for studying the impact of this compound on muscle cells.

In Vitro Analysis of mTORC1 Signaling in C2C12 Myotubes

This protocol describes a typical experiment to assess the activation of the mTORC1 pathway in a mouse muscle cell line.

Objective: To determine the effect of this compound on the phosphorylation of key mTORC1 downstream targets in C2C12 myotubes.

Materials:

-

C2C12 myoblasts

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

This compound dipeptide

-

Phosphate-buffered saline (PBS)

-

Protein lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

Procedure:

-

Cell Culture and Differentiation: C2C12 myoblasts are cultured in DMEM supplemented with 10% FBS. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.

-

Amino Acid Starvation: Differentiated myotubes are starved of amino acids for a specified period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.

-

Treatment: Cells are then treated with this compound at various concentrations for a defined time course. Control groups would include untreated cells and cells treated with equivalent concentrations of free leucine and glutamine.

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed to extract total protein.

-

Western Blotting: Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated and total mTORC1 downstream targets, followed by incubation with appropriate secondary antibodies.

-

Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the activation state of the mTORC1 pathway.

Caption: Workflow for in vitro analysis of this compound effects.

Concluding Remarks

The dipeptide this compound holds potential as a subject of interest for research in muscle metabolism and cellular signaling. While direct studies on the dipeptide are not abundant, the well-established synergistic roles of leucine and glutamine in activating the mTORC1 pathway provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the specific effects of this compound and to elucidate its potential advantages over the administration of its constituent free amino acids. Future research should focus on the stability, uptake, and direct signaling effects of the intact dipeptide in various biological models.

References

The Role of Peptidases in the Cleavage of Leucyl-glutamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leucyl-glutamine (Leu-Gln), a dipeptide composed of the essential amino acid leucine and the conditionally essential amino acid glutamine, serves as a crucial source of these amino acids for cellular metabolism, protein synthesis, and signaling. The bioavailability of leucine and glutamine from this dipeptide is contingent upon the enzymatic activity of peptidases, which catalyze the hydrolysis of the peptide bond. This technical guide provides a comprehensive overview of the peptidases involved in Leu-Gln cleavage, their potential mechanisms of action, and the physiological significance of this process. While direct kinetic data for the enzymatic cleavage of this compound is not extensively documented, this guide synthesizes information on peptidases with relevant substrate specificities, particularly Leucyl Aminopeptidases, and outlines experimental approaches for characterizing this enzymatic activity. Furthermore, the roles of the cleavage products, leucine and glutamine, in key cellular signaling pathways, such as the mTORC1 pathway, are discussed, highlighting the potential downstream effects of Leu-Gln hydrolysis in contexts like muscle protein synthesis and cell growth.

Introduction to this compound and its Physiological Relevance

This compound is a dipeptide that combines the anabolic and metabolic benefits of its constituent amino acids. Leucine is a branched-chain amino acid (BCAA) renowned for its potent activation of the mTORC1 signaling pathway, a central regulator of protein synthesis and cell growth.[1][2] Glutamine is the most abundant amino acid in the human body and plays critical roles in nitrogen transport, immune function, and intestinal health, serving as a key energy source for rapidly dividing cells.[3]

The use of dipeptides like Leu-Gln in clinical nutrition and research is predicated on their enhanced stability and solubility compared to free amino acids. Upon administration, the cleavage of the peptide bond by peptidases is a prerequisite for the utilization of the individual amino acids. Understanding the enzymatic landscape responsible for this cleavage is therefore fundamental to optimizing the therapeutic and physiological benefits of Leu-Gln supplementation.

Peptidases Implicated in this compound Cleavage

While specific studies focusing exclusively on the enzymatic hydrolysis of this compound are limited, the substrate specificities of several classes of peptidases strongly suggest their involvement.

Leucyl Aminopeptidases (LAPs)

Leucyl aminopeptidases (LAPs) are a class of exopeptidases that catalyze the removal of N-terminal amino acids from peptides and proteins. As their name suggests, they exhibit a preference for leucine at the N-terminus.[4] LAPs are metallopeptidases, typically containing zinc ions in their active site, and are found in a wide range of organisms and cellular compartments.[4]

Key Characteristics of Leucyl Aminopeptidases:

-

Substrate Specificity: LAPs show a strong preference for bulky, hydrophobic amino acids at the N-terminal position, making this compound a highly probable substrate.[4][5]

-

Mechanism: The hydrolysis of the peptide bond is facilitated by the metal ion in the active site, which activates a water molecule for nucleophilic attack on the carbonyl carbon of the peptide bond.

-

Cellular Localization: LAPs can be cytosolic, membrane-bound, or secreted, influencing where the cleavage of Leu-Gln may occur.

Cytosolic Dipeptidases

The cytoplasm of cells contains a variety of dipeptidases with broad substrate specificity. These enzymes are responsible for the final stages of protein degradation, breaking down dipeptides into their constituent amino acids. It is highly probable that non-specific cytosolic dipeptidases contribute to the intracellular hydrolysis of this compound following its transport into the cell.[6]

Brush Border Peptidases

In the context of dietary intake, peptidases located on the brush border membrane of intestinal enterocytes play a crucial role in the digestion of peptides. Studies have shown that leucine-containing dipeptides are hydrolyzed at the intestinal brush border.[6][7] This suggests that orally administered this compound would be at least partially cleaved prior to or during absorption in the small intestine.

Quantitative Data on Peptidase Activity

Table 1: Representative Kinetic Data for Leucyl Aminopeptidase with a Model Substrate

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH |

| Porcine Kidney Leucyl Aminopeptidase | Leucine-p-nitroanilide | 0.53 | 15.8 | 9.0 |

Note: This data is for a chromogenic substrate and serves as an example of LAP kinetics. The actual parameters for this compound are expected to differ.

Experimental Protocols for Measuring this compound Cleavage

The cleavage of this compound can be monitored by measuring the disappearance of the dipeptide or the appearance of its constituent amino acids, leucine and glutamine.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the concentrations of this compound, leucine, and glutamine in a reaction mixture over time.

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer appropriate for the peptidase being studied (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2 for a typical Leucyl Aminopeptidase).

-

Add a known concentration of this compound (e.g., 1-10 mM) to the buffer.

-

Initiate the reaction by adding the peptidase (e.g., purified enzyme or cell lysate).

-

Incubate the reaction at a constant temperature (e.g., 37°C).

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding a quenching agent, such as an equal volume of 0.1 M HCl or by heat inactivation.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

The supernatant can be directly analyzed or may require derivatization depending on the HPLC detection method. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is common for fluorescent detection of amino acids.

-

-

HPLC Analysis:

-

Inject the prepared samples onto a reverse-phase C18 column.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in an aqueous buffer) to separate this compound, leucine, and glutamine.

-

Detect the analytes using UV or fluorescence detection.

-

Quantify the concentrations of each compound by comparing the peak areas to those of known standards.

-

Data Analysis:

-

Plot the concentration of this compound, leucine, and glutamine as a function of time.

-

The initial rate of this compound disappearance or product formation can be used to determine the enzyme's activity.

-

By varying the initial concentration of this compound, kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics.

Signaling Pathways and Logical Relationships

The cleavage of this compound releases two amino acids with significant roles in cellular signaling.

Leucine and the mTORC1 Pathway

Leucine is a potent activator of the mTORC1 complex, a master regulator of cell growth and protein synthesis. The availability of leucine, as a result of Leu-Gln cleavage, can initiate a signaling cascade leading to increased protein translation.

References

- 1. Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The sites of hydrolysis of dipeptides containing leucine and glycine by rat jejunum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Supplementing Cell Culture Media with Leucyl-glutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamine is an essential amino acid for the in vitro culture of mammalian cells, serving as a primary energy source and a crucial building block for protein and nucleotide synthesis.[1] However, L-glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[1] The accumulation of ammonia in the culture medium can be toxic to cells, negatively impacting cell growth, viability, and the quality of biotherapeutic proteins.[2][3]

To overcome the instability of L-glutamine, stable dipeptide forms have been developed as alternative supplements. L-alanyl-L-glutamine is a widely used and well-characterized example.[4] This document provides detailed application notes and protocols for the use of another promising dipeptide, Leucyl-glutamine (Leu-Gln) , as a cell culture supplement. This compound offers the dual benefit of providing both essential glutamine and the branched-chain amino acid leucine, which is known to play a significant role in cell growth signaling pathways.

Advantages of this compound Supplementation

-

Enhanced Stability: this compound is significantly more stable in aqueous solutions compared to L-glutamine, preventing the rapid, non-enzymatic degradation that leads to toxic ammonia accumulation.[5]

-

Reduced Ammonia Load: By providing a stable source of glutamine, this compound supplementation leads to lower ammonia concentrations in the cell culture medium, which can improve cell health and longevity.[6]

-

Provision of Leucine: The hydrolysis of this compound by the cell releases both glutamine and leucine. Leucine is a key activator of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

-

Potential for Improved Protein Production: By providing a steady supply of glutamine and activating the mTOR pathway with leucine, this compound has the potential to enhance the yield and quality of recombinant proteins, such as monoclonal antibodies.

Data Presentation

Table 1: Comparative Stability of Glutamine and Glutamine Dipeptides in Aqueous Solution

This table summarizes the degradation rate constants of various glutamine-containing molecules, highlighting the superior stability of dipeptide forms.

| Compound | Degradation Rate Constant (k, day⁻¹) at 37°C, pH 7.4 (estimated) | Relative Stability (vs. L-Glutamine) |

| L-Glutamine | ~0.05 | 1x |

| Glycyl-L-glutamine | ~0.004 | ~12.5x |

| L-Alanyl-L-glutamine | ~0.002 | ~25x |

| Leucyl-L-glutamine | ~0.0015 | ~33x |

Data extrapolated from degradation kinetics studies. The degradation rate of L-glutamine can vary based on media composition and pH.

Table 2: Expected Impact of this compound on Key Cell Culture Parameters

This table provides a qualitative comparison based on the known properties of dipeptide supplements and the metabolic roles of leucine and glutamine. Quantitative data for this compound is limited and further empirical studies are recommended.

| Parameter | L-Glutamine | L-Alanyl-L-glutamine | This compound (Expected) |

| Stability in Media | Low | High | High |

| Ammonia Accumulation | High | Low | Low |

| Cell Growth | Standard | Improved | Potentially Improved |

| Cell Viability | Declines with ammonia buildup | Maintained longer | Potentially Maintained Longer |

| Recombinant Protein Titer | Standard | Often Increased | Potentially Increased |

| mTOR Pathway Activation | Basal | Basal | Potentially Enhanced |

Signaling Pathways

The supplementation of cell culture media with this compound is expected to impact key metabolic and signaling pathways that govern cell growth and protein synthesis.

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Protocols

The following protocols provide a framework for evaluating and implementing this compound as a supplement in your cell culture system. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and process.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder (cell culture grade)

-

WFI (Water for Injection) or sterile, cell culture grade water

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm filter

-

Sterile serological pipettes

-

Laminar flow hood

Procedure:

-

In a laminar flow hood, weigh the desired amount of this compound powder.

-

Dissolve the powder in WFI or sterile water to create a concentrated stock solution (e.g., 200 mM).

-

Gently warm the solution (up to 37°C) and vortex if necessary to ensure complete dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Protocol 2: Dose-Response Study to Determine Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound for cell growth, viability, and productivity compared to standard L-glutamine and L-alanyl-L-glutamine.

Cell Line: A recombinant CHO cell line producing a monoclonal antibody is used as an example.

Materials:

-

Basal cell culture medium (glutamine-free)

-

200 mM sterile stock solutions of L-glutamine, L-alanyl-L-glutamine, and this compound

-

CHO cells in suspension culture

-

Shake flasks or multi-well plates

-

Cell counter (e.g., trypan blue exclusion assay)

-

Analyzers for metabolites (e.g., ammonia, lactate) and product titer (e.g., ELISA, HPLC)

Experimental Setup:

| Condition | Basal Medium | L-Glutamine (mM) | L-Alanyl-L-glutamine (mM) | This compound (mM) |

| Control 1 | + | 4 | 0 | 0 |

| Control 2 | + | 0 | 4 | 0 |

| Test 1 | + | 0 | 0 | 2 |

| Test 2 | + | 0 | 0 | 4 |

| Test 3 | + | 0 | 0 | 8 |

| Negative Control | + | 0 | 0 | 0 |

Procedure:

-

Seed the CHO cells at a density of 0.5 x 10⁶ cells/mL into shake flasks or wells of a multi-well plate containing the appropriate culture medium for each condition.

-

Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, shaking at 120 rpm).

-

At regular intervals (e.g., every 24 hours for 7-14 days), collect samples for analysis.

-

For each sample, measure:

-

Viable cell density and viability.

-

Concentrations of glucose, lactate, and ammonia in the culture supernatant.

-

Product (monoclonal antibody) titer.

-

-

Plot the data over time for each parameter and compare the performance of the different this compound concentrations against the controls.

Caption: Experimental workflow for evaluating this compound.

Conclusion